molecular formula C9H10N4O B8336143 (3-methyl-5-pyridin-2-yl-3H-[1,2,3]triazol-4-yl)-methanol

(3-methyl-5-pyridin-2-yl-3H-[1,2,3]triazol-4-yl)-methanol

Cat. No.: B8336143
M. Wt: 190.20 g/mol
InChI Key: KBPAPEWGSOXRCI-UHFFFAOYSA-N
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Description

(3-methyl-5-pyridin-2-yl-3H-[1,2,3]triazol-4-yl)-methanol is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

(3-methyl-5-pyridin-2-yltriazol-4-yl)methanol

InChI

InChI=1S/C9H10N4O/c1-13-8(6-14)9(11-12-13)7-4-2-3-5-10-7/h2-5,14H,6H2,1H3

InChI Key

KBPAPEWGSOXRCI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2=CC=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (5-pyridin-2-yl-3-trimethylsilanylmethyl-3H-[1,2,3]triazol-4-yl)-methanol (364 mg, 1.39 mmol) in THF (23 mL) was added water (50 μL, 2.78 mmol) and then tetrabutylammonium fluoride (1 M in THF, 1.66 mL, 1.66 mmol) added dropwise at 0° C. The reaction mixture was stirred at 0° C. for 15 min. The resulting mixture was poured into water and then the THF was evaporated. The aqueous layer was then extracted with ethyl acetate and the combined organic extracts washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 100% ethyl acetate in heptane) afforded the title compound (161 mg, 61%) as an off white solid. MS: m/e=191.2 [M+H]+.
Name
(5-pyridin-2-yl-3-trimethylsilanylmethyl-3H-[1,2,3]triazol-4-yl)-methanol
Quantity
364 mg
Type
reactant
Reaction Step One
Name
Quantity
50 μL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
61%

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